(1s,2s,3s,4s)-3-{[(Naphthalen-1-Yl)oxy]carbonyl}-2,4-Diphenylcyclobutane-1-Carboxylic Acid
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Overview
Description
SBFI-26 is a selective and competitive inhibitor of fatty acid binding proteins 5 and 7. Fatty acid binding proteins are intracellular lipid chaperones that play crucial roles in fatty acid uptake, transport, and metabolism. SBFI-26 has shown significant potential in producing anti-nociceptive and anti-inflammatory effects, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SBFI-26 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic aldehydes and ketones.
Functional Group Modifications: The core structure undergoes various functional group modifications, including esterification and reduction reactions, to introduce the desired functional groups.
Industrial Production Methods
Industrial production of SBFI-26 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The final product is purified using techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
SBFI-26 undergoes several types of chemical reactions, including:
Oxidation: SBFI-26 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on SBFI-26.
Substitution: Substitution reactions can introduce different substituents onto the core structure of SBFI-26.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
Scientific Research Applications
SBFI-26 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study fatty acid binding proteins and their role in lipid metabolism.
Biology: Investigated for its effects on cellular processes involving fatty acid transport and metabolism.
Medicine: Explored for its potential therapeutic effects in treating pain, inflammation, and certain types of cancer.
Industry: Utilized in the development of new drugs targeting fatty acid binding proteins
Mechanism of Action
SBFI-26 exerts its effects by binding competitively to the canonical ligand-binding pocket of fatty acid binding proteins 5 and 7. This binding inhibits the uptake of fatty acids into cells, thereby disrupting the fatty acid binding protein 5-peroxisome proliferator-activated receptor gamma signaling pathway. This disruption leads to reduced cellular fatty acid uptake, which in turn produces anti-nociceptive and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
BMS309403: Another inhibitor of fatty acid binding proteins, but with different selectivity and potency.
SBFI-102: An analog of SBFI-26 with similar inhibitory effects on fatty acid binding proteins.
SBFI-103: Another analog with enhanced effects in combination with other therapeutic agents.
Uniqueness of SBFI-26
SBFI-26 is unique due to its high selectivity and competitive inhibition of fatty acid binding proteins 5 and 7. Its ability to produce significant anti-nociceptive and anti-inflammatory effects sets it apart from other similar compounds.
Properties
Molecular Formula |
C28H22O4 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(2S,4S)-3-naphthalen-1-yloxycarbonyl-2,4-diphenylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C28H22O4/c29-27(30)25-23(19-11-3-1-4-12-19)26(24(25)20-13-5-2-6-14-20)28(31)32-22-17-9-15-18-10-7-8-16-21(18)22/h1-17,23-26H,(H,29,30)/t23-,24-,25?,26?/m0/s1 |
InChI Key |
NVOKBONTLOAJKA-ZCCOPBOASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2C([C@@H](C2C(=O)OC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(C2C(=O)OC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5)C(=O)O |
Origin of Product |
United States |
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